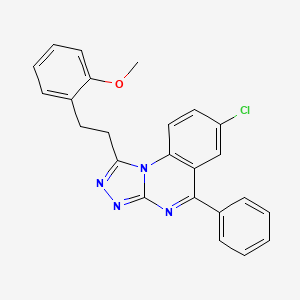
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a quinazoline moiety, with various substituents that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.
Fusing the Triazole to Quinazoline: The triazole ring is then fused to a quinazoline moiety through a series of condensation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation of the rings.
Introduction of Substituents: The chloro, methoxyphenyl, and phenyl groups are introduced through substitution reactions, using reagents such as chlorinating agents, methoxyphenyl halides, and phenylboronic acids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and heat.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazoloquinazolines with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have been studied for their pharmacological activities.
Triazoloquinolines: These compounds have a triazole ring fused to a quinoline moiety and exhibit similar biological properties.
Benzodiazepine Derivatives: These compounds also contain fused heterocyclic rings and are known for their therapeutic applications.
Uniqueness
7-Chloro-1-(2-(methoxyphenyl)ethyl)-5-phenyl-(1,2,4)triazolo(4,3-a)quinazoline is unique due to its specific substituents and the combination of the triazole and quinazoline rings. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
95858-91-6 |
|---|---|
Molekularformel |
C24H19ClN4O |
Molekulargewicht |
414.9 g/mol |
IUPAC-Name |
7-chloro-1-[2-(2-methoxyphenyl)ethyl]-5-phenyl-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C24H19ClN4O/c1-30-21-10-6-5-7-16(21)11-14-22-27-28-24-26-23(17-8-3-2-4-9-17)19-15-18(25)12-13-20(19)29(22)24/h2-10,12-13,15H,11,14H2,1H3 |
InChI-Schlüssel |
PWRKVDIYPOKVSW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1CCC2=NN=C3N2C4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


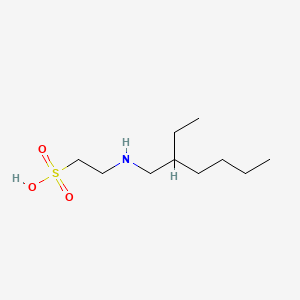




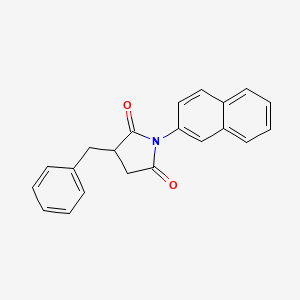

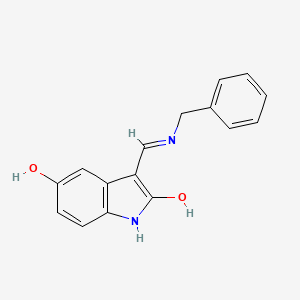

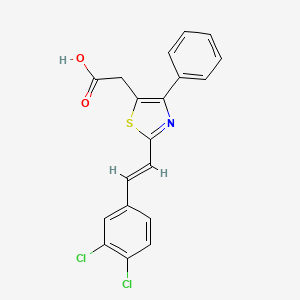


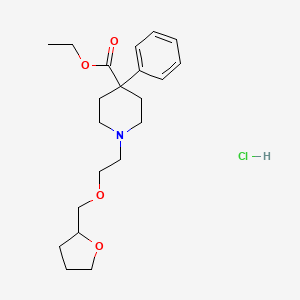
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
